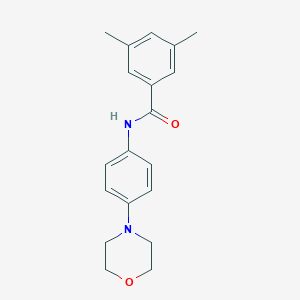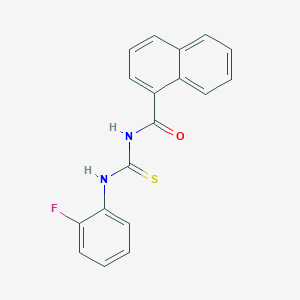![molecular formula C13H12INOS B253215 3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
3-iodo-N-[2-(2-thienyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-N-[2-(2-thienyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ITE and has been found to possess several biological properties that make it a promising candidate for different research studies.
作用機序
The mechanism of action of ITE is not yet fully understood. However, it has been found to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating various biological processes, including immune response, cell growth, and differentiation.
Biochemical and Physiological Effects
Several biochemical and physiological effects of ITE have been reported in different research studies. ITE has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, regulate immune response, and modulate the inflammatory response.
実験室実験の利点と制限
One of the significant advantages of using ITE in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This property makes it a promising candidate for cancer therapy. However, one of the limitations of using ITE in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
Several future directions for research on ITE have been proposed. Some of the potential areas of research include investigating the role of ITE in regulating the immune response, exploring its potential applications in neurology, and developing more efficient synthesis methods to improve its solubility and bioavailability.
Conclusion
In conclusion, 3-iodo-N-[2-(2-thienyl)ethyl]benzamide is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in cancer therapy, immunology, and neurology make it a promising candidate for further research. However, more studies are required to fully understand its mechanism of action and to explore its potential applications in different fields.
合成法
The synthesis of 3-iodo-N-[2-(2-thienyl)ethyl]benzamide involves several steps, including the reaction of 2-thiopheneethanol with 3-iodobenzoyl chloride, followed by the reaction of the intermediate product with ammonium hydroxide. The final product is obtained by recrystallization of the resulting compound.
科学的研究の応用
3-iodo-N-[2-(2-thienyl)ethyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where ITE has been studied include cancer research, immunology, and neurology.
特性
製品名 |
3-iodo-N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
分子式 |
C13H12INOS |
分子量 |
357.21 g/mol |
IUPAC名 |
3-iodo-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12INOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |
InChIキー |
BORYSDDGVXXAMZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=CS2 |
正規SMILES |
C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)







![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)

